N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h5-7,9,13H,3-4,8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPAXGULBMKSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC(C1=CC(=CC=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with pentanoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methoxyethyl chain modulates its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with analogs based on substituents, molecular weight, and inferred biological activity:
*Calculated based on structural formula.
Key Observations :
- Fluorine Substitution: The 3-fluorophenyl group distinguishes the target compound from non-fluorinated analogs (e.g., CF2 in ). Fluorine’s electron-withdrawing effects may improve binding affinity to hydrophobic enzyme pockets, as seen in NFOT, a spirocyclic compound with fluorophenyl groups .
Pharmacological and Functional Insights
- Enzyme Inhibition Potential: The methoxyethyl group in ZST316 and the target compound may interact with catalytic sites in enzymes like DDAH-1, though target-specific assays are needed .
- Agrochemical Relevance : Compounds with methoxyphenyl or fluorophenyl groups (e.g., fenfuram in ) are used as fungicides, suggesting possible agrochemical applications .
- Proteomic Applications : Complex pentanamide derivatives like IBB () are used in biotinylation, highlighting the versatility of this scaffold in chemical biology .
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pentanamide backbone with a methoxyethyl group and a fluorophenyl substituent. This unique structure may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the GABAergic system. The modulation of GABA transporters (GATs) has been a key focus in understanding the biological activity of such compounds. For instance, studies have demonstrated that functionalized amino acids can inhibit GABA uptake, suggesting a potential role for this compound in neuropathic pain modulation .
Antinociceptive Effects
In vivo studies have shown that compounds similar to this compound exhibit antinociceptive properties. For example, derivatives have been tested in rodent models of neuropathic pain induced by chemotherapy agents like oxaliplatin and paclitaxel. These studies revealed significant reductions in pain sensitivity without inducing motor deficits, indicating a favorable safety profile .
Interaction with GABA Transporters
The compound's potential as a GABA transporter inhibitor has been highlighted in various studies. The inhibitory potency against mouse GAT subtypes (mGAT1-4) was assessed using [^3H]GABA uptake assays. Compounds demonstrating at least 50% inhibition at 100 μM were classified as active. For instance, certain derivatives showed promising pIC50 values, indicating effective binding and inhibition of GABA uptake .
Case Studies
- Neuropathic Pain Models : In a series of experiments involving diabetic and chemotherapy-induced neuropathic pain models, this compound derivatives exhibited significant antiallodynic and antihyperalgesic effects. These findings suggest that the compound may serve as a therapeutic agent for managing neuropathic pain conditions .
- GABA Transporter Inhibition : A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications to the lipophilic side chains significantly influenced their inhibitory effects on GATs. This highlights the importance of chemical structure in determining biological activity and efficacy .
Data Summary
| Compound | pIC50 (mGAT1) | pIC50 (mGAT3) | pIC50 (mGAT4) | Comments |
|---|---|---|---|---|
| This compound | 5.31 ± 0.04 | 4.86 ± 0.10 | 5.24 ± 0.05 | Significant GABA uptake inhibition |
| Other functionalized analogs | Varies | Varies | Varies | Comparison to parent compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
